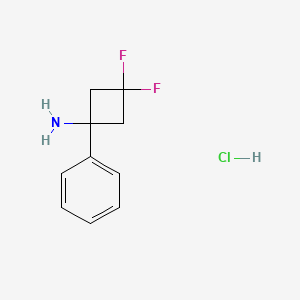

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

Vue d'ensemble

Description

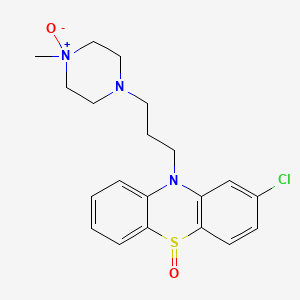

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, or 2-CF-DFPBA, is a boronic acid derivative that has been studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a reagent in a variety of synthetic transformations, such as Suzuki-Miyaura, Stille, and Heck reactions, to prepare a variety of organic compounds. 2-CF-DFPBA has also been investigated for its potential as an inhibitor of enzymes involved in various metabolic pathways, as well as its potential as a therapeutic agent in the treatment of certain diseases.

Applications De Recherche Scientifique

Catalytic Applications

Boronic acids have emerged as versatile catalysts in organic synthesis, facilitating various chemical transformations. The ability of boronic acids to form reversible covalent bonds with hydroxy groups has been exploited in electrophilic and nucleophilic activation, enabling mild and selective reaction conditions. Electrophilic activation of carboxylic acids using boronic acid catalysts leads to the formation of amides from amines and facilitates cycloadditions and conjugate additions with unsaturated carboxylic acids. Similarly, alcohols can be activated to form carbocation intermediates for selective Friedel-Crafts-type reactions, while diols and saccharides form tetrahedral adducts with boronic acids, enhancing their nucleophilic character towards electrophiles. This broad range of catalytic activities underlines the importance of boronic acids in synthetic chemistry, offering high atom economy by avoiding wasteful activation of hydroxy groups into more reactive intermediates (Hall, 2019).

Sensing Applications

The unique chemical properties of boronic acids, particularly their interaction with diols and Lewis bases, have been harnessed in the development of various sensing applications. These applications range from homogeneous assays to heterogeneous detection, including biological labelling, protein manipulation and modification, and the development of therapeutics. The key interaction of boronic acids with diols allows for their utilization in a wide array of areas, demonstrating the versatility and utility of boronic acids in sensing and detection technologies (Lacina, Skládal, & James, 2014).

Stability Enhancement

Research on the stability of boronic acids has led to significant advancements in the development of more stable boronic acid derivatives. The introduction of substituents at boron has been shown to affect the stability of boronic acids under various conditions, with certain derivatives displaying enhanced stability. This research is crucial for the practical application of boronic acids in organic synthesis, as it addresses the inherent instability of many boronic acid derivatives, thus expanding their utility as intermediates in synthesis and as motifs in medicinal chemistry (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).

Synthetic Applications

Boronic acids play a pivotal role in modern synthetic chemistry, serving as key intermediates in various organic transformations. The development of new methods for the borylation of carboxylic acids to boronic acids using electrochemistry highlights the ongoing innovation in this field. This approach, characterized by its simplicity, economical aspect, and broad substrate scope, underscores the versatility of boronic acids in synthesis. The ability to convert carboxylic acids directly into borylated congeners opens new avenues for the synthesis of complex molecules, including natural products, demonstrating the critical role of boronic acids in the advancement of synthetic methodologies (Barton, Chen, Blackmond, & Baran, 2021).

Orientations Futures

Propriétés

IUPAC Name |

[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVOMXHVDZPIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)

![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)